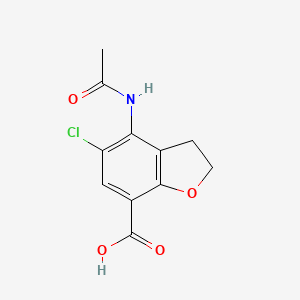

4-Acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid

Description

Chemical Structure and Synthesis

4-Acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS: 123654-26-2) is a benzofuran derivative with a fused dihydrofuran ring, acetamido group at position 4, chlorine at position 5, and a carboxylic acid at position 6. It serves as a key intermediate in synthesizing prucalopride, a serotonin receptor agonist used for gastrointestinal motility disorders .

The compound is synthesized via cyclization of methyl 4-(acetyl amino)-2-hydroxy-3-(2-hydroxy ethyl) benzoate using triphenylphosphine and azo dioctyl phthalate diethyl ester, followed by chlorination with N-chlorosuccinimide (NCS) and hydrolysis. This method achieves high yields (~90%) and reduces industrial waste .

Structure

3D Structure

Properties

IUPAC Name |

4-acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO4/c1-5(14)13-9-6-2-3-17-10(6)7(11(15)16)4-8(9)12/h4H,2-3H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHUEEYQEMTUSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C2=C1CCO2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid typically involves several steps:

Cyclization: Methyl 4-(acetyl amino)-2-hydroxy-3-(2-hydroxy ethyl) benzoate is added to an organic solvent along with triphenylphosphine and azo dioctyl phthalate diethyl ester.

Chlorination: The rough product is then chlorinated using N-chloro succinimide to obtain methyl 4-acetamide amino-5-chloro-7-benzofuran formate.

Hydrolysis and Purification: Finally, the product is hydrolyzed and purified to yield this compound.

Chemical Reactions Analysis

4-Acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid can undergo various chemical reactions:

Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and chlorinating agents like N-chloro succinimide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

The primary application of 4-Acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid lies in its role as a synthetic intermediate. Its chemical reactivity is characterized by nucleophilic substitutions and hydrolysis reactions, owing to the presence of the acetamido and carboxylic acid functional groups. It can undergo reactions typical of carboxylic acids, such as esterification or amidation, and can also be chlorinated further because of the existing chloro group. The presence of both acetamido and chloro groups distinguishes it from other compounds, potentially influencing its biological activity and applications in medicinal chemistry.

4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid can be used as an intermediate for synthesizing prucalopride, a selective 5-HT4 receptor agonist used to treat chronic constipation .

Synthesis Method of 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid

The method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid involves several steps :

- Adding methyl 4-(acetyl amino)-2-hydroxy-3-(2-hydroxy ethyl) benzoate into an organic solvent, then adding triphenylphosphine and diethyl azodiformate . The mixture reacts at ambient temperature for 2-3 hours, followed by the addition of alkane solvents to separate out solids, and suction filtration to obtain a 4-acetamido-2,3-dihydro benzofuran-7-methyl-formate crude product .

- Dissolving the 4-acetamido-2,3-dihydro benzofuran-7-methyl-formate crude product in an organic solvent, then adding N-chlorosuccinimide, and reacting for 2-5 hours . Add water to separate out solids, and suction filtration, to obtain the 4-acetamide amino-5-chloro-7-benzofuran carboxylic acid methyl ester crude product .

- Adding the 4-ethanamide amino-5-methyl esters crude product in an aqueous solution of alcohol and alkali, and reacting at room temperature for 2-4 hours . Separate out solids, then wash the solid with an organic solvent, add in the aqueous solution of alcohol and alkali, and react for 2-5 hours . The solid is insoluble, so perform suction filtration, adjust the filter cake to pH 1-6 with aqueous acid, and suction filtration to obtain white solid sterling 4-amino-5-chloro-2,3-Dihydrobenzofuranes-7-carboxylic acid .

Mechanism of Action

The mechanism of action of 4-Acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to the inhibition of tumor growth, bacterial proliferation, and viral replication .

Comparison with Similar Compounds

Key Properties

- Molecular Formula: C11H10ClNO4

- Molecular Weight : 255.65 g/mol

- Synonyms: Prucalopride Intermediate A, 4-(Acetylamino)-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid .

Comparison with Structurally Similar Benzofuran Derivatives

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Functional Group Influence on Reactivity The acetamido group in the target compound enhances stability during synthesis compared to the amino group in its brominated analogue (4-amino-5-bromo derivative), which may require protective groups to prevent side reactions . Chlorine vs.

Synthetic Yield and Industrial Viability The target compound’s methyl ester precursor (C12H12ClNO4) achieves hydrolysis yields >89% under optimized conditions (NaOH in methanol, 55°C), outperforming traditional methods . In contrast, the unsubstituted 2,3-dihydrobenzofuran-7-carboxylic acid (C9H8O3) is simpler to synthesize but lacks functional diversity for drug development .

Physicochemical Properties Solubility: The carboxylic acid group in the target compound improves water solubility compared to its methyl ester derivative, which is lipid-soluble and used in intermediate purification .

Research and Industrial Implications

- Pharmaceutical Relevance : The acetamido and chloro substituents make the target compound critical for prucalopride’s selective serotonin receptor activation, unlike the brominated or unsubstituted analogues .

- Cost and Availability : The 2,2-dimethyl variant (CAS 42327-95-7) is priced at ¥80,400 per gram as a certified reference material, highlighting the cost-effectiveness of the target compound’s scalable synthesis .

Notes

- Structural Similarity: The target compound shares a 0.87 similarity score with its methyl ester derivative, confirming minor functional group alterations significantly impact application .

- Contradictions : lists the molecular weight of the target compound as 255.65 g/mol, consistent with its formula, while older sources may report discrepancies due to purity variations .

Biological Activity

4-Acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid (commonly referred to as the compound) is a synthetic organic molecule with significant implications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals such as Prucalopride, a selective serotonin receptor agonist. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the molecular formula and features a benzofuran structure characterized by an acetamido group and a chloro substituent. It has a melting point of approximately 242 °C and exhibits slight solubility in DMSO and methanol when heated.

Pharmacological Activity

The primary biological activity of this compound relates to its interaction with serotonin receptors. Specifically, it acts as a 5-HT4 receptor agonist , which is crucial for modulating gastrointestinal motility. This mechanism underpins its therapeutic use in treating chronic constipation and other gastrointestinal disorders .

The compound's mechanism involves binding to serotonin receptors in the gastrointestinal tract, promoting peristalsis and enhancing gut motility. This action is beneficial in conditions where increased intestinal transit is desired. The pharmacokinetic profile indicates that further studies are needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Study on Serotonin Receptor Interaction

A study highlighted the role of this compound in modulating serotonin receptor activity. It demonstrated that the compound effectively enhances motility in animal models, suggesting its potential for therapeutic use in treating conditions like irritable bowel syndrome (IBS) and chronic constipation.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | 143878-29-9 | 0.87 |

| 4-Amino-5-chloro-2-ethoxybenzoic acid | 108282-38-8 | 0.82 |

| 6-Chloro-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxylic acid | 134372-47-7 | 0.78 |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. Notably, the presence of both acetamido and chloro groups in our compound likely influences its biological activity significantly compared to others.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-Acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid with high purity?

Methodological Answer:

A multi-step synthesis is typically employed, starting with functionalization of the benzofuran core. For example, halogenation at position 5 (chlorination) followed by acetamido substitution at position 4 can be achieved via nucleophilic acyl substitution. Final purification often involves recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography using silica gel and ethyl acetate/hexane gradients. Purity validation requires HPLC (≥95% purity) and LC-MS to confirm molecular weight .

Basic: Which spectroscopic techniques are essential for structural characterization of this compound?

Methodological Answer:

NMR Spectroscopy :

- 1H NMR identifies proton environments (e.g., dihydrobenzofuran hydrogens at δ 2.8–3.2 ppm).

- 13C NMR confirms carbonyl (C=O) groups (e.g., carboxylic acid at ~170 ppm).

FTIR : Validates functional groups (amide N-H stretch ~3300 cm⁻¹, C-Cl ~750 cm⁻¹).

Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+ and fragmentation patterns.

X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles, as demonstrated in related benzofuran derivatives .

Advanced: How can researchers design experiments to resolve contradictions in reported bioactivity data (e.g., antioxidant vs. cytotoxicity)?

Methodological Answer:

Assay Standardization :

- Use DPPH/ABTS assays for antioxidant activity with Trolox as a positive control.

- For cytotoxicity, employ MTT assays on multiple cell lines (e.g., HeLa, HEK293) to assess selectivity .

Dose-Response Analysis : Compare IC50 values across studies; inconsistencies may arise from variations in concentration ranges (e.g., 1–100 μM).

Mechanistic Follow-Up :

- Perform ROS scavenging assays to differentiate antioxidant effects from pro-apoptotic pathways.

- Validate via siRNA knockdown of oxidative stress markers (e.g., Nrf2) .

Advanced: How can computational modeling optimize the compound’s interaction with biological targets (e.g., COX-2)?

Methodological Answer:

Molecular Docking :

- Use software like AutoDock Vina to predict binding poses in COX-2’s active site (PDB ID: 5KIR).

- Prioritize hydrogen bonding between the acetamido group and Arg120/His90 residues.

MD Simulations :

- Conduct 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

- Analyze RMSD and binding free energy (MM-PBSA) to rank derivatives .

Basic: What safety protocols are critical when handling this chlorinated benzofuran derivative?

Methodological Answer:

PPE : Nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.

Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chloroacetyl chloride).

Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How can structure-activity relationship (SAR) studies improve the compound’s pharmacological profile?

Methodological Answer:

Core Modifications :

- Replace the chloro group with fluorine to enhance metabolic stability.

- Introduce methyl groups at position 3 to sterically shield the carboxylic acid.

Biological Testing :

- Screen analogs for solubility (logP via shake-flask method) and plasma protein binding (equilibrium dialysis).

- Prioritize derivatives with >50% oral bioavailability in rodent models .

Basic: What in vitro models are suitable for preliminary anti-inflammatory evaluation?

Methodological Answer:

Cell-Based Assays :

- RAW 264.7 Macrophages : Measure TNF-α/IL-6 secretion via ELISA after LPS stimulation.

- NF-κB Reporter Assays : Quantify inhibition of luciferase activity in HEK293 cells.

Enzymatic Assays :

- Test COX-2 inhibition using a fluorometric kit (e.g., Cayman Chemical) with SC-560 as a control .

Advanced: How can researchers address low aqueous solubility during formulation studies?

Methodological Answer:

Salt Formation : Convert the carboxylic acid to a sodium or lysine salt.

Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) prepared via solvent evaporation.

Solubility Enhancers : Co-administer with cyclodextrins (e.g., HP-β-CD) at 1:2 molar ratios .

Advanced: What analytical methods validate batch-to-batch consistency in synthesized compounds?

Methodological Answer:

HPLC-DAD : Use a C18 column (5 μm, 4.6 × 250 mm) with 0.1% TFA in water/acetonitrile.

DSC/TGA : Monitor melting point (e.g., 210–215°C) and thermal decomposition profiles.

Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .

Advanced: How to investigate metabolic pathways and potential toxicity in preclinical models?

Methodological Answer:

In Vitro Metabolism :

- Incubate with human liver microsomes (HLMs) and identify metabolites via UPLC-QTOF-MS.

In Vivo Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.